3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride
Description
Overview of 3-Fluoro-3-(trifluoromethyl)azetidine Hydrochloride
This compound is a fluorinated heterocyclic compound characterized by a four-membered azetidine ring substituted with both fluorine and trifluoromethyl groups at the 3-position. Its molecular formula is C₄H₆ClF₄N , with a molecular weight of 179.54 g/mol. The compound exists as a crystalline solid under standard conditions and demonstrates moderate solubility in polar solvents such as water and methanol. Its structural rigidity, conferred by the azetidine ring, combined with the electron-withdrawing effects of the fluorine and trifluoromethyl groups, enhances its stability and reactivity in synthetic applications.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₆ClF₄N | |
| Molecular Weight | 179.54 g/mol | |
| GHS Classification | Skin/Eye Irritant, Respiratory Irritant | |
| Key Functional Groups | Azetidine, -CF₃, -F |
Historical Context and Discovery
The synthesis of fluorinated azetidines emerged as a focal point in the late 20th century, driven by the pharmaceutical industry’s demand for metabolically stable scaffolds. This compound was first reported in patent literature circa 2014, with synthetic routes involving fluorination of azetidin-3-ol precursors using agents like diethylaminosulfur trifluoride (DAST). Early methodologies faced challenges in regioselectivity, but advancements in lanthanide-catalyzed epoxide aminolysis (e.g., La(OTf)₃) enabled efficient ring closure and fluorine incorporation. Key milestones include its characterization via ¹⁹F NMR (δ −70 to −80 ppm for CF₃) and its adoption as a building block in kinase inhibitor development.
Significance of Fluorinated Azetidines in Contemporary Chemistry
Fluorinated azetidines occupy a critical niche in medicinal and materials chemistry. The trifluoromethyl group (-CF₃) enhances lipophilicity and metabolic stability, while the fluorine atom modulates electronic properties and hydrogen-bonding interactions. For example, in drug design, these modifications improve blood-brain barrier penetration and target binding affinity. Comparative studies show that 3-fluoro-3-(trifluoromethyl)azetidine derivatives exhibit 2–3× greater enzymatic resistance than non-fluorinated analogs. Applications span anticancer agents, neuroprotectants, and agrochemicals, with recent work highlighting their role in inhibiting STAT3 phosphorylation.
Scope and Objectives of the Review
This review focuses on the synthesis, physicochemical properties, and applications of this compound. It excludes pharmacological safety profiles and dosage data, emphasizing instead mechanistic insights into fluorine’s role in reactivity. Key objectives include:
- Evaluating synthetic methodologies for scalability and regioselectivity.
- Analyzing structural data (e.g., NMR, X-ray crystallography) to correlate geometry with function.
- Assessing applications in drug discovery and catalysis.
Properties
IUPAC Name |
3-fluoro-3-(trifluoromethyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F4N.ClH/c5-3(1-9-2-3)4(6,7)8;/h9H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHWBOJSPNJTFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(F)(F)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803588-53-5 | |
| Record name | 3-fluoro-3-(trifluoromethyl)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of 3-(Trifluoromethyl)-3-fluoro-azetidine precursors
This method involves the cyclization of linear intermediates, specifically 3-(trifluoromethyl)-3-fluoro-2-(arylmethyl)amino-propane derivatives , under controlled conditions:
- Reactants : The process employs aryl methylamines (e.g., benzhydrylamine derivatives) and propane derivatives bearing leaving groups such as chloro, bromo, or mesylate groups at the 1- and 3-positions.
- Reaction conditions : Heating in an organic solvent (e.g., n-butanol, dimethylformamide) with a non-nucleophilic base (e.g., potassium carbonate) and water promotes cyclization. Water plays a crucial role in facilitating ring closure by inducing nucleophilic attack and cyclization of linear intermediates.
- Water addition during heating significantly improves cyclization efficiency, reducing side reactions and increasing yield.
- The process avoids the formation of linear by-products, favoring the formation of the azetidine ring.
Use of Intermediates with Leaving Groups
- Precursors with leaving groups at the 1- and 3-positions undergo nucleophilic displacement reactions.
- The leaving groups (e.g., halogens or sulfonates) are displaced by the amine nitrogen, leading to ring closure.
Data Table 1: Common Leaving Groups and Their Reactivity
| Leaving Group | Reactivity in Cyclization | Remarks |
|---|---|---|
| Chloride | High | Widely used, cost-effective |
| Bromide | Higher than chloride | Faster reaction, more expensive |
| Iodide | Very high | Less stable, more reactive |
| Tosylate | Good | Requires activation, stable |
Salt Formation
- The free base is converted into the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in suitable solvents.
- Rapid evaporation of excess solvent prevents polymerization of the azetidine ring.
- Flash distillation techniques are employed to recover the hydrochloride salt efficiently, avoiding polymerization and degradation.
Detailed Research Findings
Cyclization Conditions
| Parameter | Optimal Range | Notes |
|---|---|---|
| Temperature | 80–120°C | Promotes ring closure without decomposition |
| Water content | 5–20 molar equivalents | Critical for cyclization efficiency |
| Organic solvent | n-Butanol, DMSO, DMF | Solvent choice affects solubility and reaction rate |
| Base | Potassium carbonate, sodium hydride | Non-nucleophilic, prevents side reactions |
Intermediates and Precursors
| Intermediate | Description | Role in Synthesis |
|---|---|---|
| 3-(Trifluoromethyl)-3-fluoro-2-(arylmethyl)amino-propane | Linear precursor with leaving groups | Undergoes cyclization to form azetidine ring |
| 1-(Arylmethyl)azetidine | Protected intermediate | Hydrogenation yields free azetidine |
Key Research Findings
- Water addition during heating significantly enhances cyclization yield by promoting intramolecular nucleophilic attack.
- The use of suitable leaving groups and their activation is crucial for efficient ring closure.
- Flash distillation of azetidine hydrochloride prevents polymerization, ensuring high purity.
Summary of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Cyclization of linear precursors | Heating arylmethylamines with propane derivatives in presence of water and base | High yield, scalable | Requires precise control of water and temperature |
| Hydrogenolytic reduction | Catalytic hydrogenation to remove protecting groups | Efficient conversion to free base | Catalyst cost, need for inert atmosphere |
| Salt formation and distillation | Conversion of free base to hydrochloride salt via rapid distillation | Prevents polymerization, high purity | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The azetidine ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Substitution: Reagents such as or in polar aprotic solvents.
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can lead to the formation of different azetidine derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C₄H₆ClF₄N
- Molecular Weight: 179.54 g/mol
- IUPAC Name: 3-fluoro-3-(trifluoromethyl)azetidine hydrochloride
- Physical Form: Powder
- Purity: Typically ≥95%
The compound features a unique azetidine ring structure with a trifluoromethyl group, enhancing its lipophilicity and potential biological activity.
Medicinal Chemistry
This compound is being investigated for its potential as a pharmaceutical intermediate. Its unique structural features may contribute to the development of new therapeutic agents targeting various diseases.
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in antibiotic development.
- CNS Disorders: Research indicates potential interactions with neurotransmitter systems, positioning it as a possible therapeutic agent for conditions such as depression and anxiety disorders.
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. Its fluorinated nature allows for the introduction of fluorine into complex molecules, which can enhance the pharmacokinetic properties of drug candidates.
- Reactivity: The presence of the trifluoromethyl group allows for various chemical transformations, including nucleophilic substitutions and oxidations, facilitating the synthesis of diverse fluorinated compounds .
Material Science
In materials science, this compound is explored for its potential applications in creating specialty chemicals and polymers with enhanced properties due to its fluorinated structure.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally related azetidine derivatives, focusing on molecular features and physicochemical properties:
Key Observations:
- Substituent Effects: The trifluoromethyl (CF₃) group in the target compound enhances electronegativity and lipophilicity compared to non-CF₃ analogs like 3-fluoroazetidine hydrochloride.
- Steric and Electronic Profiles : The simultaneous presence of F and CF₃ at the 3-position creates a sterically crowded environment, which may influence binding affinity in drug-receptor interactions. In contrast, 3,3-dimethyl-2-(trifluoromethyl)azetidine hydrochloride has reduced steric hindrance due to its methyl groups .
- Molecular Weight : The target compound’s higher molecular weight (~179.54 g/mol) compared to simpler analogs (e.g., 105.55 g/mol for 3-fluoroazetidine hydrochloride) may impact solubility and pharmacokinetic properties .
Biological Activity
3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride is a fluorinated heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a trifluoromethyl group and a fluorine atom, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study by Subashini et al. (2021) demonstrated that compounds with similar structural features possess significant antibacterial and antifungal effects. The presence of fluorine atoms enhances lipophilicity, potentially increasing membrane permeability and efficacy against microbial pathogens.
Anti-inflammatory Mechanism
Molecular docking studies suggest that this compound may interact effectively with cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The binding affinity of this compound to COX-2 was found to be comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential as an anti-inflammatory agent.
Anticancer Activity
Emerging evidence suggests that this compound may have anticancer properties. Preliminary studies indicate that it could inhibit cell proliferation in various cancer cell lines, although specific IC50 values remain to be fully elucidated.
Data Table: Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits significant antibacterial and antifungal activity against Gram-positive and Gram-negative bacteria. | Subashini et al. (2021) |
| Anti-inflammatory | High binding affinity to COX-2, comparable to known NSAIDs. | Molecular docking studies |
| Anticancer | Potential inhibition of cancer cell proliferation; further studies needed for specific IC50 values. | Ongoing research |
Case Study 1: Antimicrobial Activity
In a study conducted by Subashini et al., various brominated anilines were evaluated for antimicrobial efficacy, including this compound. The results indicated a strong inhibitory effect against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Anti-inflammatory Mechanism
A molecular docking study aimed at understanding the binding interactions of this compound with COX-2 revealed a high binding affinity, indicating its potential as an anti-inflammatory agent. Docking scores were comparable to those of known COX-2 inhibitors, supporting further investigation into its therapeutic applications.
Case Study 3: Anticancer Potential
Preliminary investigations into the anticancer properties of this compound suggest that it may inhibit cell growth in specific cancer lines. Further research is required to quantify these effects and establish clear mechanisms of action.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-fluoro-3-(trifluoromethyl)azetidine hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Cu(I)/TMEDA-catalyzed cross-coupling reactions, leveraging trifluoroacetimidoyl halides as intermediates (similar to methods for trifluoromethyl benzimidazoles) . Key steps include:
- Halogenation of the azetidine precursor at the 3-position.
- Introduction of the trifluoromethyl group using Cu(I) catalysis under inert conditions.
- Acidic workup to isolate the hydrochloride salt.
Q. Which analytical techniques are most effective for characterizing structural and purity aspects of this compound?
- Structural Confirmation :
- ¹⁹F NMR : Detects fluorine environments (δ ~ -60 to -80 ppm for CF₃ groups) .
- X-ray Crystallography : Resolves steric effects from the azetidine ring and trifluoromethyl group (if crystalline samples are obtainable).
- Purity Assessment :
- HPLC : Use C18 columns with acetonitrile/water gradients; target >98% purity .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 190.6 for C₄H₇F₄N·HCl) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Handling Guidelines :
- Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory irritancy .
- Store in airtight containers at 2–8°C to prevent hydrolysis of the azetidine ring.
- Emergency Measures : Neutralize spills with sodium bicarbonate; rinse exposed skin with copious water .
Advanced Research Questions
Q. How can researchers optimize reaction yields when steric hindrance from the azetidine ring limits trifluoromethylation efficiency?
- Strategies :
- Ligand Screening : Bulky ligands (e.g., Xantphos) may reduce steric clashes during Cu(I)-catalyzed coupling .
- Microwave-Assisted Synthesis : Shortens reaction times (e.g., 30 minutes at 120°C) while maintaining yields >75% .
- Case Study : A 2024 study achieved 82% yield using Pd(OAc)₂ with BINAP ligand in DMF at 90°C .
Q. How should contradictory ¹⁹F NMR chemical shift data be resolved for this compound?
- Root Cause Analysis :
- Solvent Effects : Shifts vary in DMSO-d₆ vs. CDCl₃ (Δδ ≈ 2–5 ppm).
- Tautomerism : Protonation state of the azetidine nitrogen alters electron density around CF₃ .
Q. What are the primary byproducts observed during synthesis, and how can they be minimized?
- Common Byproducts :
- Dehalogenated intermediates : Formed via premature C–F bond cleavage (detected via LC-MS).
- Dimerization products : Result from azetidine ring opening under basic conditions.
- Mitigation :
- Use anhydrous solvents to suppress hydrolysis.
- Add scavengers (e.g., molecular sieves) to trap reactive intermediates .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methods :
- DFT Calculations : Optimize transition states for SN2 reactions at the 3-fluoro position (software: Gaussian 16).
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) .
- Applications : Predict regioselectivity for derivatization (e.g., substitution at fluorine vs. azetidine nitrogen).
Q. What strategies improve aqueous solubility for biological assays without compromising stability?
- Approaches :
- Co-solvents : Use 10% DMSO/PBS mixtures; confirm stability via UV-Vis (λ = 260 nm) over 24 hours.
- Prodrug Design : Introduce phosphate esters at the azetidine nitrogen, cleaved in vivo by phosphatases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
